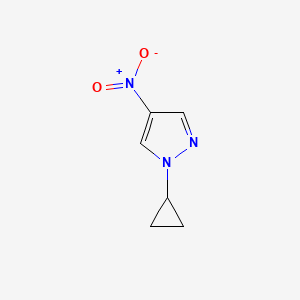

1-Cyclopropyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality 1-Cyclopropyl-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)6-3-7-8(4-6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOMBOSUZBTHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole

The following technical guide details the synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole , a critical intermediate in the development of kinase inhibitors (e.g., JAK, LRRK2) and other pharmaceutical agents.

This guide prioritizes the Chan-Lam oxidative coupling as the primary industrial route due to its scalability and avoidance of high-energy nitration on strained rings.

Executive Summary

Target Molecule: 1-Cyclopropyl-4-nitro-1H-pyrazole (CAS: 1006333-85-4) Primary Application: Intermediate for aminopyrazole-based kinase inhibitors (JAK, Pim, LRRK2). Synthetic Challenge: Direct nucleophilic substitution (SN2) on cyclopropyl halides is kinetically inhibited and energetically unfavorable. Therefore, metal-catalyzed cross-coupling (Chan-Lam) or de novo cyclization are the required pathways.

Retrosynthetic Analysis

The construction of the 1-cyclopropyl-4-nitropyrazole scaffold can be approached via two distinct disconnections. The C–N Disconnection (Route A) is currently the industry standard for medicinal chemistry due to the commercial availability of 4-nitropyrazole and cyclopropylboronic acid.

Figure 1: Retrosynthetic analysis favoring the Chan-Lam C-N coupling route.

Primary Route: Copper-Mediated Chan-Lam Coupling

This protocol utilizes a copper(II)-mediated oxidative cross-coupling between 4-nitropyrazole and cyclopropylboronic acid. Unlike palladium-catalyzed couplings, this reaction proceeds via a Cu(II)/Cu(III) catalytic cycle and typically requires an oxidative atmosphere or stoichiometric copper to drive the cycle, especially with electron-deficient azoles like 4-nitropyrazole.

Mechanistic Insight

The reaction follows the Chan-Evans-Lam mechanism. The critical step is the transmetallation of the cyclopropylboronic acid to the copper center, followed by coordination of the pyrazole nitrogen. Reductive elimination forms the C–N bond.

-

Why Stoichiometric Copper? While catalytic variants exist, large-scale preparations often employ stoichiometric Cu(OAc)2 to ensure high conversion rates and mitigate the slow kinetics associated with the electron-withdrawing nitro group on the pyrazole ring.

Figure 2: Simplified catalytic cycle for Cu-mediated Chan-Lam coupling.

Detailed Experimental Protocol

Scale: 50 g Batch (Based on verified patent literature [1, 2])

Reagents:

-

4-Nitropyrazole (50.0 g, 0.44 mol)

-

Cyclopropylboronic acid (76.0 g, 0.688 mol, 1.56 equiv)

-

Copper(II) acetate (80.0 g, 0.44 mol, 1.0 equiv)

-

2,2'-Bipyridine (69.0 g, 0.44 mol, 1.0 equiv)

-

Sodium carbonate (Na2CO3) (94.0 g, 0.88 mol, 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (1.0 L) or Dichloromethane (DCM)

Procedure:

-

Setup: To a 2 L reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge 1,2-dichloroethane (1 L).

-

Reagent Addition: Add 4-nitropyrazole (50 g), cyclopropylboronic acid (76 g), and sodium carbonate (94 g).

-

Catalyst Introduction: Add Copper(II) acetate (80 g) and 2,2'-bipyridine (69 g). Note: The bipyridine ligand stabilizes the copper complex and promotes the coupling.

-

Reaction: Heat the mixture to 70 °C under an air atmosphere (or with an O2 balloon if using catalytic copper, but stoichiometric allows standard air). Stir vigorously for 4–16 hours. Monitor by LC-MS for the disappearance of 4-nitropyrazole.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with DCM.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude residue is typically a gum or oil.

-

Purify via flash column chromatography on silica gel (Eluent: Gradient of 0–40% Ethyl Acetate in Hexanes).

-

Yield: Expect 60–65% (approx. 40–45 g).

-

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Temperature | 70 °C ± 5 °C | Promotes transmetallation without decomposing the boronic acid. |

| Stoichiometry | 1.5 eq Boronic Acid | Cyclopropylboronic acid is prone to protodeboronation; excess ensures completion. |

| Ligand | Bipyridine (1.0 eq) | Essential for stabilizing the Cu species in the non-polar solvent (DCE). |

| Atmosphere | Air / Oxidative | Required if catalytic turnover is desired; less critical if stoichiometric Cu is used. |

Analytical Characterization

Validation of the synthesized compound should be performed using 1H NMR and LC-MS.

Expected Data:

-

Appearance: Pale yellow solid or gum.

-

1H NMR (400 MHz, CDCl3):

- 8.35 (s, 1H, H-5) – Deshielded due to proximity to N-alkyl.

- 8.15 (s, 1H, H-3)

- 3.60 – 3.70 (m, 1H, N-CH of cyclopropyl)

- 1.20 – 1.40 (m, 4H, cyclopropyl CH2)

-

LC-MS: Calculated Mass [M+H]+ = 154.14.

Note: In 5-chloro-1-cyclopropyl-4-nitropyrazole analogs, the H-3 proton appears at 8.09 ppm [1]. Removal of the chlorine shifts the remaining protons slightly downfield.

Alternative Route: Nitration of 1-Cyclopropylpyrazole

If 1-cyclopropylpyrazole is available (commercially or via cyclization), nitration is a viable alternative.

Protocol Summary:

-

Dissolve 1-cyclopropylpyrazole in acetic anhydride.

-

Add fuming HNO3 dropwise at 0–5 °C (Exothermic!).

-

Stir at room temperature for 2 hours.

-

Pour into ice water, neutralize with NaHCO3, and extract with EtOAc.

-

Safety Warning: Nitration of azoles can be explosive. Temperature control is critical.

References

- Vertex Pharmaceuticals Inc.Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. US Patent 8,614,206.

- Lynk Pharmaceuticals Co. Ltd.Substituted pyrazole compounds. Australian Patent AU2019399939B2.

- Qiao, J. X., et al.Macrocyclic factor XIa inhibitors. US Patent 10,273,236.

-

Kodepelly, S. R., & Wu, T. S. Chan-Lam coupling reactions: synthesis of N-aryl-C-nitroazoles.[1] Beilstein J. Org. Chem. 2013, 9, 1578–1584. Available at: [Link]

- Lam, P. Y. S., et al.

Sources

Introduction: The Significance of the 1-Cyclopropyl-4-nitro-1H-pyrazole Scaffold

An In-depth Technical Guide to the Characterization of 1-Cyclopropyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its metabolic stability and versatile synthetic handles have made it a focal point for the development of therapeutics targeting a wide array of diseases, including various cancers and infectious diseases.[1][3]

The subject of this guide, 1-Cyclopropyl-4-nitro-1H-pyrazole, incorporates two critical functionalities that enhance its potential as a lead compound or synthetic intermediate. The N-cyclopropyl group is a bioisostere for larger alkyl or aryl groups and is known to improve metabolic stability, binding affinity, and cell permeability in drug candidates.[4] Concurrently, the 4-nitro group acts as a potent electron-withdrawing group, significantly influencing the electronic properties of the pyrazole ring. It also serves as a versatile synthetic handle, readily convertible to an amino group, which opens extensive possibilities for further derivatization in drug discovery programs.[5]

This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 1-Cyclopropyl-4-nitro-1H-pyrazole, offering field-proven insights and self-validating protocols to support researchers in their synthetic and medicinal chemistry endeavors.

Synthesis and Mechanistic Rationale

The synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole is most effectively achieved through the N-alkylation of 4-nitro-1H-pyrazole. The selection of reagents and conditions is critical for achieving high regioselectivity and yield.

Synthetic Pathway: N-Alkylation

The reaction proceeds via a nucleophilic substitution mechanism. 4-Nitro-1H-pyrazole, a weak acid, is first deprotonated by a suitable base to form the pyrazolate anion.[2] This anion then acts as a nucleophile, attacking an electrophilic cyclopropyl source, such as cyclopropyl bromide, to form the N-C bond. The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) is deliberate. NaH ensures complete and irreversible deprotonation of the pyrazole, driving the reaction forward, while DMF effectively solvates the resulting sodium pyrazolate, enhancing its nucleophilicity.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

Technical Monograph: 1-Cyclopropyl-4-nitro-1H-pyrazole

Part 1: Core Directive & Introduction

Executive Summary

1-Cyclopropyl-4-nitro-1H-pyrazole (CAS: 1240568-16-4) represents a high-value heterocyclic scaffold in modern drug discovery. It serves as a critical intermediate for generating 1-cyclopropyl-4-aminopyrazoles—a privileged substructure found in numerous kinase inhibitors (e.g., LRRK2, JAK) and anti-infective agents. The cyclopropyl group at the N1 position acts as a superior bioisostere to methyl or ethyl groups, often enhancing metabolic stability (blocking dealkylation) and improving potency through hydrophobic pocket filling. This guide details the physicochemical profile, robust synthesis protocols, and downstream reactivity of this versatile building block.

Part 2: Physicochemical Profile[1]

| Property | Data | Notes |

| IUPAC Name | 1-Cyclopropyl-4-nitro-1H-pyrazole | |

| CAS Number | 1240568-16-4 | Verified |

| Molecular Formula | C₆H₇N₃O₂ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Pale yellow solid or viscous oil | Low melting point anticipated (<100°C) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poor water solubility |

| Acidity (pKa) | ~1.0 (Conjugate acid) | Pyrazole N2 protonation; Nitro group decreases basicity |

| Electronic Character | Electron-deficient aromatic ring | Nitro group at C4 strongly deactivates C3/C5 |

Part 3: Synthesis Methodologies

Two primary routes exist for accessing 1-cyclopropyl-4-nitro-1H-pyrazole. Route A is preferred for scale-up due to cost-efficiency, while Route B is advantageous for late-stage diversification in medicinal chemistry.

Route A: Direct Nitration of 1-Cyclopropylpyrazole (Scale-Up Preferred)

This method utilizes standard electrophilic aromatic substitution. The pre-installed cyclopropyl group is stable under controlled acidic nitration conditions, provided temperature is regulated to prevent ring opening.

Reagents: 1-Cyclopropyl-1H-pyrazole, Fuming HNO₃, H₂SO₄ (or Trifluoroacetic Anhydride).

Protocol:

-

Preparation: Charge a reaction vessel with 1-cyclopropyl-1H-pyrazole (1.0 equiv) and cool to 0°C.

-

Acid Addition: Slowly add concentrated H₂SO₄ (5.0 vol) to form the pyrazolium salt in situ.

-

Nitration: Dropwise add fuming HNO₃ (1.5 equiv) while maintaining internal temperature <10°C. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by LCMS for consumption of starting material.

-

Quench: Pour the reaction mixture onto crushed ice/water.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO₃ (until neutral) and Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from Ethanol/Heptane or flash chromatography (Hexane/EtOAc).

Route B: Chan-Lam Coupling of 4-Nitropyrazole (MedChem/Diversity)

This route avoids strong acids and allows for the installation of the cyclopropyl group on an existing nitro-pyrazole core. It utilizes copper catalysis to couple the N-H heterocycle with cyclopropylboronic acid.

Reagents: 4-Nitro-1H-pyrazole, Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃, Dichloroethane (DCE).

Protocol:

-

Setup: In a flask, combine 4-nitro-1H-pyrazole (1.0 equiv), cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 2,2'-bipyridine (1.0 equiv).

-

Solvent & Base: Add Na₂CO₃ (2.0 equiv) and DCE (0.1 M concentration).

-

Atmosphere: Equip with an oxygen balloon or purge with dry air (oxidative coupling requires O₂).

-

Reaction: Heat to 70°C with vigorous stirring for 16–24 hours.

-

Workup: Filter through a pad of Celite to remove copper salts. Concentrate the filtrate.

-

Purification: Silica gel chromatography is required to separate the N-cyclopropyl product from unreacted starting material.

Visualization: Synthesis Pathways

Figure 1: Comparison of Electrophilic Nitration (Route A) and Chan-Lam Coupling (Route B) for synthesis.

Part 4: Chemical Reactivity & Functionalization

The 4-nitro group is a "masked" amine. The reduction of this group is the most critical transformation, yielding 1-cyclopropyl-4-aminopyrazole , a versatile nucleophile for amide coupling, urea formation, or reductive amination.

Nitro Reduction to Amine

Method A: Catalytic Hydrogenation (Cleanest)

-

Conditions: H₂ (1 atm or balloon), 10% Pd/C, MeOH or EtOH.

-

Procedure: Stir at RT for 2-6 hours. Filter through Celite. Quantitative yield usually obtained without chromatography.

-

Note: The cyclopropyl ring is generally stable to standard hydrogenolysis conditions (Pd/C, RT), unlike vinyl or benzyl groups.

Method B: Iron Reduction (Functional Group Tolerance)

-

Conditions: Fe powder (5 equiv), NH₄Cl (5 equiv), EtOH/H₂O (4:1), 70°C.

-

Use Case: Preferred if the molecule contains halogens (Cl, Br, I) elsewhere, to avoid hydrodehalogenation seen with Pd/C.

C-H Functionalization (C5 Position)

The C5 position (adjacent to N1) is the most acidic C-H bond.

-

Lithiation: Treatment with n-BuLi at -78°C selectively deprotonates C5.

-

Electrophile Trapping: Quench with I₂ (to form 5-iodo), DMF (to form 5-formyl), or CO₂ (to form 5-carboxylic acid).

-

Direct Arylation: Pd-catalyzed C-H activation can couple C5 to aryl halides.

Visualization: Reactivity Map

Figure 2: Functionalization pathways focusing on Nitro reduction and C5-lithiation.

Part 5: Medicinal Chemistry Applications[3][4][5][6]

Bioisosterism & Metabolic Stability

The N-cyclopropyl group is a strategic replacement for N-methyl or N-ethyl groups.

-

Metabolic Blockade: N-Methyl groups are susceptible to oxidative demethylation by Cytochrome P450 enzymes. The cyclopropyl group sterically and electronically hinders this oxidation, often extending the half-life (

) of the drug. -

Potency Enhancement: The cyclopropyl ring adds lipophilicity and bulk, which can fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases) more effectively than a methyl group.

Case Study: LRRK2 Inhibitors

In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, the 1-cyclopropyl-4-aminopyrazole motif acts as the "hinge binder." The pyrazole nitrogen accepts a hydrogen bond from the kinase hinge region, while the amino group (as an amide) donates a hydrogen bond. The cyclopropyl group orients the molecule and improves blood-brain barrier (BBB) permeability compared to more polar analogs.

Part 6: Safety & Handling

-

Energetic Potential: While 4-nitropyrazole derivatives are generally stable, all nitro compounds possess some energetic potential. 1-Cyclopropyl-4-nitro-1H-pyrazole is a mononitro compound and is not classified as a primary explosive, but it should not be subjected to excessive heat (>150°C) or shock during scale-up.

-

Toxicity: Treat as a potential irritant and harmful if swallowed.[1] Use standard PPE (gloves, goggles, fume hood).

-

Storage: Store in a cool, dry place. Stable at room temperature for >1 year.

References

-

Synthesis via Nitration: Guidechem. "Synthesis of 4-Nitropyrazole and derivatives via nitration of pyrazoles."

-

Chan-Lam Coupling Methodology: Organic Chemistry Portal. "Chan-Lam Coupling: Mechanism and Conditions."

-

Medicinal Chemistry of Pyrazoles: National Institutes of Health (NIH). "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry."

-

Nitro Reduction Protocols: Common Organic Chemistry. "Nitro Reduction to Amine: Pd/C, Fe, Zn methods."

-

Safety Data: Fisher Scientific. "Safety Data Sheet: 4-Nitro-1H-pyrazole (Analog)."

Sources

physicochemical properties of 1-Cyclopropyl-4-nitro-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-4-nitro-1H-pyrazole

Abstract: The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 1-Cyclopropyl-4-nitro-1H-pyrazole, a derivative of significant interest to researchers in drug discovery and development. We will explore its molecular structure, delve into its key physicochemical properties, provide validated experimental protocols for their determination, and discuss the compound's relevance within the broader context of pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular entity.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is found in a wide array of biologically active compounds, demonstrating activities ranging from anti-inflammatory and analgesic to anticancer and antiviral.[3][4] The metabolic stability of the pyrazole ring and its capacity to engage in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it a cornerstone of rational drug design.[2][5]

The subject of this guide, 1-Cyclopropyl-4-nitro-1H-pyrazole, incorporates two critical substituents that modulate the core pyrazole scaffold:

-

1-Cyclopropyl Group: This small, strained ring introduces lipophilicity, which can enhance membrane permeability and oral bioavailability. Its rigid conformation can also provide a valuable vector for probing interactions within a protein's binding pocket.

-

4-Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the pyrazole ring. It lowers the pKa of the ring system and can act as a hydrogen bond acceptor, critically impacting both target binding and solubility.[3]

Understanding the interplay of these substituents is paramount for predicting the behavior of this molecule in both chemical and biological systems.

Molecular and Structural Properties

A foundational understanding begins with the molecule's basic structural and identifying information.

-

Systematic Name: 1-Cyclopropyl-4-nitro-1H-pyrazole

-

CAS Number: 1240568-16-4[6]

-

Molecular Formula: C₆H₇N₃O₂

-

Molecular Weight: 153.14 g/mol

Caption: 2D structure of 1-Cyclopropyl-4-nitro-1H-pyrazole.

The structure reveals an aromatic pyrazole system where tautomerism is blocked by the N1-cyclopropyl substituent. The planarity of the pyrazole ring, combined with the steric bulk of the cyclopropyl group and the electronic influence of the nitro group, dictates its interaction with biological macromolecules and its overall physicochemical profile.

Core Physicochemical Properties

Quantitative data provides the foundation for predictive modeling and experimental design. While specific experimental values for 1-Cyclopropyl-4-nitro-1H-pyrazole are not widely published, we can infer properties based on its structural analogue, 4-nitro-1H-pyrazole, and established structure-property relationships.

| Property | Value (Predicted/Inferred) | Standard Methodology | Significance in Drug Development |

| Physical State | Crystalline Solid | Visual Inspection | Affects handling, formulation, and dissolution rate. |

| Melting Point (°C) | >160 (Inferred) | Capillary Melting Point Apparatus[7] | A key indicator of purity and lattice energy. The melting point of 4-nitro-1H-pyrazole is 160-164 °C[8]. The N-cyclopropyl group may alter crystal packing, affecting this value. |

| Boiling Point (°C) | >290 (Inferred) | Not applicable (decomposition likely) | High boiling point, typical for polar, aromatic compounds. The parent 4-nitro-1H-pyrazole has a boiling point of 290.30 °C[9]. |

| Water Solubility | Sparingly Soluble | Shake-Flask Method (OECD 105) | Critical for bioavailability and formulation. The hydrophobic cyclopropyl group likely decreases aqueous solubility compared to 4-nitro-1H-pyrazole, which itself has limited water solubility[9]. |

| logP (o/w) | 1.0 - 2.0 (Predicted) | Shake-Flask or HPLC Method (OECD 117) | Measures lipophilicity, a key predictor of membrane permeability and absorption. The cyclopropyl group increases lipophilicity over the parent nitropyrazole. |

| pKa | <2 (Predicted) | Potentiometric Titration / UV-Vis Spec. | The electron-withdrawing nitro group makes the pyrazole ring very weakly basic. The pKa of the conjugate acid is predicted to be low, meaning the compound will be neutral over the entire physiological pH range. |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure, the following spectral characteristics are anticipated:

-

¹H NMR:

-

Pyrazole Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (~δ 8.0-9.0 ppm), shifted downfield due to the deshielding effect of the nitro group.

-

Cyclopropyl Protons: A complex multiplet system in the upfield region (~δ 0.8-1.5 ppm for the CH₂ groups and ~δ 3.5-4.0 ppm for the CH group attached to N1).

-

-

¹³C NMR:

-

Pyrazole Carbons: Signals for the three pyrazole carbons, with the carbon bearing the nitro group (C4) being significantly shifted and likely showing reduced intensity.

-

Cyclopropyl Carbons: Signals in the aliphatic region for the CH and CH₂ carbons of the cyclopropyl ring.

-

-

Infrared (IR) Spectroscopy:

-

N-O Asymmetric Stretch: A strong, characteristic band around 1500-1550 cm⁻¹.

-

N-O Symmetric Stretch: A strong band around 1300-1350 cm⁻¹.

-

C=C and C=N Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A clear peak at m/z = 153.

-

Fragmentation: Expect loss of NO₂ (m/z = 107) and fragmentation of the cyclopropyl ring.

-

Standard spectroscopic methods are used to acquire this data, including high-field NMR and FT-IR spectrophotometers.[10]

Experimental Protocols for Property Determination

To ensure data integrity, standardized and validated protocols must be employed. Here we detail the methodology for determining two key properties.

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

This protocol adheres to the principles of OECD Guideline 105 and provides a robust measurement of a compound's solubility in water.

Causality: The shake-flask method is the "gold standard" because it allows the system to reach a true thermodynamic equilibrium between the solid solute and the saturated aqueous solution, ensuring an accurate and reproducible measurement.

Methodology:

-

Preparation: Add an excess amount of 1-Cyclopropyl-4-nitro-1H-pyrazole to a known volume of deionized water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, clean glass flask. The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. A preliminary kinetics study is advised to confirm that equilibrium is reached within this timeframe. A second sample agitated for 48 hours should yield the same result, thus validating the equilibration period.

-

Phase Separation: Allow the flask to stand undisturbed at the same temperature to permit the undissolved solid to settle. Centrifugation at the same temperature is required to remove colloidal particles.

-

Sampling: Carefully withdraw a precise aliquot from the clear, supernatant aqueous phase.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, typically HPLC-UV, against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Express the solubility in units such as mg/L or mol/L. The experiment should be performed in triplicate to ensure statistical validity.

Caption: Workflow for solubility determination via the shake-flask method.

Synthesis and Reactivity Considerations

Synthesis: Pyrazole derivatives are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][11] For this specific molecule, a plausible route involves the reaction of a suitable cyclopropyl hydrazine with a functionalized three-carbon electrophile containing a precursor to the 4-nitro group. Another modern approach involves 1,3-dipolar cycloaddition reactions.[11][12]

Reactivity:

-

The pyrazole ring is electron-deficient due to the powerful inductive and resonance effects of the 4-nitro group. This deactivates the ring towards electrophilic aromatic substitution but may render it susceptible to nucleophilic aromatic substitution under certain conditions.

-

The nitro group itself can be a handle for further chemical modification, for example, reduction to an amine group. This would create a 4-amino-1-cyclopropyl-1H-pyrazole, a derivative with a completely different electronic profile and potential for new biological activities.

Relevance and Applications in Drug Discovery

The unique combination of a lipophilic cyclopropyl moiety and a polar, electron-withdrawing nitro group makes 1-Cyclopropyl-4-nitro-1H-pyrazole an intriguing scaffold for medicinal chemistry.

-

Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors.[2] The N1-substituent (cyclopropyl) can occupy hydrophobic pockets, while the 4-position can be functionalized to interact with the hinge region or solvent-exposed areas of the ATP-binding site. The nitro group can act as a key hydrogen bond acceptor.

-

Scaffold for Library Synthesis: The compound serves as a valuable building block. As mentioned, the nitro group can be reduced to an amine, which can then be acylated or alkylated to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

-

Modulation of ADME Properties: The balance between the lipophilic cyclopropyl group and the polar nitro group places the molecule in a region of chemical space that is often favorable for drug development. The physicochemical properties (logP, solubility) are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Conclusion

1-Cyclopropyl-4-nitro-1H-pyrazole is a heterocycle of significant interest, embodying the principles of modern medicinal chemistry through strategic functionalization. Its physicochemical properties—characterized by moderate lipophilicity, low basicity, and potential for specific hydrogen bonding interactions—make it a promising scaffold for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The experimental protocols and predictive data outlined in this guide provide a robust framework for researchers to utilize this compound effectively in their discovery and development programs.

References

- Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS RN 2005442-49-7 | 1-Cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole.

- Grulke, C. M., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.

- Scribd. (n.d.). Organic Compounds: Physical Properties Lab.

- Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.

- Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds.

- Danylych, O. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.

- BLDpharm. (2024, April 1). 1-Cyclopropyl-1H-pyrazole.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde.

- ChemicalBook. (2025, July 24). 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- Solubility of Things. (n.d.). 4-nitro-1H-pyrazole.

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- BLDpharm. (n.d.). Recommended Products - 1-Cyclopropyl-1H-pyrazole.

- CymitQuimica. (n.d.). CAS 90253-21-7: 1H-Pyrazole, 4-cyclopropyl-.

- Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Sangani, C. B., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.

- Kumar, K. A., & Jayaroopa, P. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.

- MilliporeSigma. (n.d.). 4-Nitro-1H-pyrazole 97 2075-46-9.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 90253-21-7: 1H-Pyrazole, 4-cyclopropyl- | CymitQuimica [cymitquimica.com]

- 6. Recommended Products - 1-Cyclopropyl-1H-pyrazole [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Nitro-1H-pyrazole 97 2075-46-9 [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. connectjournals.com [connectjournals.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

Spectroscopic Characterization of 1-Cyclopropyl-4-nitro-1H-pyrazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-Cyclopropyl-4-nitro-1H-pyrazole. In the pursuit of new pharmaceutical leads and agrochemicals, the unambiguous structural elucidation of synthesized molecules is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide explains the theoretical basis for the predicted spectral features, drawing on established principles and data from analogous structures. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring scientific integrity and reproducibility.

Introduction

1-Cyclopropyl-4-nitro-1H-pyrazole is a unique molecule that combines the strained, three-membered cyclopropyl ring with the electron-deficient nitropyrazole core. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents. The introduction of a cyclopropyl group can significantly influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. The nitro group, a strong electron-withdrawing substituent, further modulates the electronic properties of the pyrazole ring, potentially impacting its reactivity and biological activity.

Accurate spectroscopic analysis is the cornerstone of modern chemical research, providing definitive proof of molecular structure. This guide presents a detailed, albeit predicted, spectroscopic profile of 1-Cyclopropyl-4-nitro-1H-pyrazole to aid researchers in its identification and characterization.

Molecular Structure

The structural framework of 1-Cyclopropyl-4-nitro-1H-pyrazole forms the basis for interpreting its spectroscopic data. The key structural features are the five-membered pyrazole ring, the N1-substituted cyclopropyl group, and the C4-substituted nitro group.

Caption: Molecular structure of 1-Cyclopropyl-4-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1-Cyclopropyl-4-nitro-1H-pyrazole are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the cyclopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | s | 1H | H5 | The proton at the C5 position of the pyrazole ring is expected to be a singlet and significantly downfield due to the electron-withdrawing effect of the adjacent nitro group and the aromatic nature of the ring. |

| ~8.0 | s | 1H | H3 | The proton at the C3 position is also a singlet and is deshielded by the aromatic ring current, though to a lesser extent than H5. |

| ~3.8 | m | 1H | CH (cyclopropyl) | The methine proton of the cyclopropyl group attached to the nitrogen is expected to be a multiplet due to coupling with the adjacent methylene protons. Its chemical shift is influenced by the electronegativity of the nitrogen atom. |

| ~1.2 | m | 2H | CH₂ (cyclopropyl) | The methylene protons of the cyclopropyl ring cis to the pyrazole ring are expected to be a multiplet. |

| ~1.0 | m | 2H | CH₂ (cyclopropyl) | The methylene protons of the cyclopropyl ring trans to the pyrazole ring are expected to be a multiplet, slightly upfield from the cis protons. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | C5 | The C5 carbon of the pyrazole ring is expected to be significantly downfield due to the direct attachment of the electron-withdrawing nitro group. |

| ~135 | C3 | The C3 carbon of the pyrazole ring will also be in the aromatic region. |

| ~125 | C4 | The C4 carbon bearing the nitro group will be highly deshielded. |

| ~35 | CH (cyclopropyl) | The methine carbon of the cyclopropyl group attached to the nitrogen will be deshielded compared to a typical cyclopropyl methine. |

| ~8 | CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring are expected at a characteristic upfield chemical shift. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Expertise & Experience Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. However, if the compound exhibits poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a powerful alternative. The addition of an internal standard like tetramethylsilane (TMS) is essential for accurate chemical shift referencing, ensuring data comparability across different experiments and instruments.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Cyclopropyl-4-nitro-1H-pyrazole is expected to show characteristic absorption bands for the nitro group and the aromatic pyrazole ring.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretch (aromatic & cyclopropyl) | Stretching vibrations of the C-H bonds on the pyrazole and cyclopropyl rings. |

| ~1550-1475 | Strong | Asymmetric NO₂ stretch | The nitro group attached to an aromatic ring typically shows a strong, characteristic asymmetric stretching vibration in this region.[3][4] |

| ~1360-1290 | Strong | Symmetric NO₂ stretch | The symmetric stretching vibration of the nitro group is also strong and provides a key diagnostic peak.[3][4] |

| ~1600-1450 | Medium-Weak | C=C and C=N stretch (pyrazole ring) | Stretching vibrations of the double bonds within the aromatic pyrazole ring. |

| ~1050 | Medium | Cyclopropyl ring breathing | A characteristic vibration of the cyclopropyl ring. |

Experimental Protocol: FT-IR Spectroscopy

Caption: A standard workflow for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Trustworthiness: The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. A background scan is essential to subtract the absorbance of atmospheric carbon dioxide and water vapor, ensuring that the resulting spectrum is solely that of the sample.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 1-Cyclopropyl-4-nitro-1H-pyrazole is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment | Rationale |

| 153 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 123 | [M - NO]⁺ | Loss of a nitric oxide radical is a common fragmentation pathway for nitroaromatic compounds.[7] |

| 107 | [M - NO₂]⁺ | Loss of the entire nitro group as a radical is another expected fragmentation.[7] |

| 112 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

| 67 | [C₃H₃N₂]⁺ | A fragment corresponding to the pyrazole ring after loss of the cyclopropyl and nitro groups. |

| 41 | [C₃H₅]⁺ | The cyclopropyl cation. |

Experimental Protocol: Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis of a small molecule.

Authoritative Grounding: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar molecules and often results in a prominent molecular ion peak with minimal fragmentation. Electron ionization (EI), a harder ionization technique, leads to more extensive fragmentation, providing valuable structural information. For a comprehensive analysis, acquiring data with both techniques is often beneficial.[8][9]

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 1-Cyclopropyl-4-nitro-1H-pyrazole, a molecule of significant interest in medicinal and materials chemistry. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the accompanying interpretations and experimental protocols, offer a robust framework for the identification and characterization of this compound. By adhering to the principles of scientific integrity and leveraging established spectroscopic knowledge, researchers can confidently advance their studies on this and related heterocyclic systems.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.

- Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry.

- Mass spectrometric study of some pyrazoline derivatives.

- Values of the integrated area of characteristic nitro group absorption bands...

- Mass Spectrometry Protocols and Methods.

- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry.

-

Iowa State University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

- 1H and 13C NMR study of perdeuterated pyrazoles.

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry.

- Mass Spectrometry analysis of Small molecules. SlideShare.

- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

-

PubChem. 4-nitro-1H-pyrazole. [Link]

- Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities.

-

Biocompare. Prepping Small Molecules for Mass Spec. [Link]

- NMR Protocols and Methods.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS. eScholarship.org.

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.

- PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. Environmental Protection Agency.

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider

- FOURIER TRANSFORM INFRARED SPECTROSCOPY.

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

13C NMR chemical shifts (ppm) of C-nitropyrazoles[6]. ResearchGate.

-

NIST. 1H-Pyrazole, 4-nitro-. [Link]

- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

- How to Read and Interpret FTIR Spectroscope of Organic Material.

- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- 1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1....

-

PubChem. (1-cyclopropyl-1H-pyrazol-5-yl)methanol. [Link]

-

PubChem. 1-cyclopropyl-1h-pyrazole-5-carbaldehyde. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mse.washington.edu [mse.washington.edu]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Ascendancy of the Cyclopropyl-Pyrazole Scaffold: A Technical Guide to Synthesis and Discovery

Abstract

The amalgamation of the cyclopropyl ring and the pyrazole nucleus has given rise to a privileged scaffold in modern medicinal chemistry. The unique conformational constraints and metabolic stability conferred by the cyclopropyl moiety, coupled with the diverse biological activities inherent to the pyrazole ring system, have made cyclopropyl-pyrazole derivatives a focal point for the discovery of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of novel cyclopropyl-pyrazole compounds. We will delve into the strategic rationale behind their design, explore robust synthetic pathways, and discuss their significant therapeutic applications, with a particular focus on their roles as kinase inhibitors and cannabinoid receptor modulators.

Introduction: The Strategic Imperative for Cyclopropyl-Pyrazole Hybrids

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Its versatility as a pharmacophore is well-established.[3] Concurrently, the cyclopropyl group has emerged as a valuable "bioisostere" in drug design.[4] Its rigid, three-dimensional structure can lock in bioactive conformations, potentially increasing binding affinity to biological targets.[4] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often imparts enhanced metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4]

The strategic fusion of these two moieties creates a synergistic effect, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide will navigate the key aspects of synthesizing and evaluating these promising compounds.

Core Synthetic Strategies: Building the Cyclopropyl-Pyrazole Scaffold

The construction of cyclopropyl-pyrazole derivatives can be approached in two principal ways: by forming the pyrazole ring on a cyclopropyl-containing precursor or by introducing the cyclopropyl group onto a pre-existing pyrazole scaffold.

Strategy 1: Pyrazole Annulation on Cyclopropyl Precursors

This is a widely employed and versatile approach that leverages classical pyrazole syntheses with cyclopropyl-functionalized starting materials.

The Knorr synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a robust and high-yielding method for constructing the pyrazole core.[5][6] To synthesize cyclopropyl-pyrazoles, a cyclopropyl-substituted 1,3-dicarbonyl is required.

Experimental Protocol: Synthesis of a 3-Cyclopropyl-5-aryl-1H-pyrazole via Knorr Synthesis [6]

-

Reaction Setup: To a solution of a cyclopropyl-β-ketoester (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

// Reactants start_materials [label="Cyclopropyl-1,3-dicarbonyl + Hydrazine"];

// Intermediates hydrazone [label="Hydrazone Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; dehydration [label="Dehydration", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product product [label="Cyclopropyl-Pyrazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_materials -> hydrazone [label="Condensation"]; hydrazone -> cyclization; cyclization -> dehydration; dehydration -> product; } Knorr Pyrazole Synthesis Workflow

Strategy 2: Introduction of the Cyclopropyl Moiety

This strategy involves the formation of the cyclopropyl ring on a molecule already containing a pyrazole nucleus. This can be achieved through various cyclopropanation reactions.

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[7] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Alkenyl-Pyrazole [7]

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), a zinc-copper couple is prepared by adding zinc dust and copper(I) chloride to a solvent like anhydrous diethyl ether.

-

Reaction Setup: To the activated zinc-copper couple suspension, a solution of the alkenyl-pyrazole (1.0 eq) in anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane (1.5 eq).

-

Reaction Conditions: The reaction is often initiated at room temperature and may be gently refluxed to ensure completion. The reaction progress is monitored by TLC or GC-MS.

-

Work-up & Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

// Reactants start_materials [label="Alkenyl-Pyrazole + Diiodomethane/Zn-Cu"];

// Intermediate carbenoid [label="Zinc Carbenoid\nFormation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Transition State transition_state [label="Concerted Methylene\nTransfer (Butterfly TS)", shape=ellipse, style=dashed];

// Product product [label="Cyclopropyl-Pyrazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_materials -> carbenoid; carbenoid -> transition_state; transition_state -> product; } Simmons-Smith Cyclopropanation Workflow

Recent advancements have introduced more sophisticated and efficient methods for introducing the cyclopropyl group.

-

Copper-Catalyzed Hydroamination of Cyclopropenes: This method provides an enantioselective route to chiral N-cyclopropyl pyrazoles.[1][8][9] An earth-abundant copper catalyst facilitates the addition of a pyrazole to a cyclopropene under mild conditions with high regio- and enantiocontrol.[1][8][9]

-

Palladium-Catalyzed N-Allylic Alkylation with Vinylcyclopropanes: This protocol allows for the efficient N-alkylation of pyrazoles with unactivated vinylcyclopropanes, offering high atom economy and excellent regioselectivity.

Characterization of Cyclopropyl-Pyrazole Compounds

The unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure. The characteristic signals for the cyclopropyl protons typically appear in the upfield region of the 1H NMR spectrum (around 0.5-1.5 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule.

For example, the 1H NMR spectrum of 3-cyclopropyl-1H-pyrazole would show characteristic multiplets for the cyclopropyl protons and distinct signals for the pyrazole ring protons.[10]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The cyclopropyl-pyrazole scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets.

Kinase Inhibitors in Oncology

Numerous pyrazole derivatives have been investigated as kinase inhibitors for the treatment of cancer.[2][3] The incorporation of a cyclopropyl group can enhance potency and selectivity.

| Compound/Target | Modification | IC50 (nM) | Reference |

| p38α MAPK Inhibitor | Fused pyrazole core with cyclopropyl substituent | Low single-digit nM in whole blood | [11] |

| CDK2 Inhibitor | Pyrazole-based with varied substituents | 0.074 µM (for compound 33) | [2] |

| PI3 Kinase Inhibitor | Pyrazole carbaldehyde derivative | 250 nM (for compound 43 against MCF-7) | [2] |

| BRAF Inhibitor | Pyrazole-based derivative | 120 nM (for compound 42 against WM266.4) | [12] |

Structure-Activity Relationship Insights:

-

For a series of p38α MAPK inhibitors, the presence of a cyclopropyl group on the fused pyrazole ring was found to be optimal for potent inhibition in a whole-blood assay.[11]

-

In a study of CDK2 inhibitors, specific substitutions on the pyrazole ring, in combination with other moieties, led to potent low micromolar and even nanomolar inhibitory activity.[2]

Cannabinoid Receptor (CB1) Antagonists

The pyrazole scaffold is a key feature of the well-known CB1 receptor antagonist, rimonabant. The introduction of a cyclopropyl group has been explored to modulate the pharmacological properties of these compounds, with the aim of treating obesity and metabolic disorders.[4][13]

| Compound | Ki (nM) for CB1 | Key Structural Feature | Reference |

| 11r | < 5 | 5-(4-cyclopropylphenyl) group | [4] |

Structure-Activity Relationship Insights:

-

Thorough SAR studies have shown that a 5-aryl substituent on the pyrazole ring is crucial for high CB1 receptor affinity.[4] The incorporation of a cyclopropyl group on this aryl ring, as seen in compound 11r , resulted in a potent antagonist with an acceptable metabolic stability profile.[4]

// Edges pyrazole -> potency; cyclopropyl -> metabolic_stability; cyclopropyl -> potency; potency -> biological_activity; selectivity -> biological_activity; metabolic_stability -> biological_activity; solubility -> biological_activity; } Structure-Activity Relationship Logic

Future Directions and Conclusion

The cyclopropyl-pyrazole scaffold continues to be a highly attractive area of research in drug discovery. Future efforts will likely focus on:

-

The development of novel, more efficient, and stereoselective synthetic methodologies.

-

The exploration of a broader range of biological targets for this versatile scaffold.

-

The use of computational modeling and machine learning to guide the design of next-generation cyclopropyl-pyrazole derivatives with optimized properties.

References

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed. Available at: [Link]

-

Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. (2001). PubMed. Available at: [Link]

-

Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. (2023). PubMed. Available at: [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). RSC Publishing. Available at: [Link]

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (n.d.). Google Patents.

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PMC. Available at: [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

-

Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]

-

Simmons–Smith reaction. (n.d.). Wikipedia. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Available at: [Link]

-

Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. (2014). PMC. Available at: [Link]

-

Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. (2023). UC Irvine. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Available at: [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. (2023). ACS Publications. Available at: [Link]

-

Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. (2023). PubMed. Available at: [Link]

-

Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. (2023). Figshare. Available at: [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (2021). MDPI. Available at: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Available at: [Link]

-

Structure Activity of CB1 Cannabinoid Receptor Antagonists. (n.d.). IntechOpen. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Available at: [Link]

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PMC. Available at: [Link]

-

Part 8. Synthesis, B. (2026). IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. Available at: [Link]

-

An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). ResearchGate. Available at: [Link]

-

Combined structure–activity relationship (SAR) based on IC50 values and docking study …. (n.d.). ResearchGate. Available at: [Link]

-

Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. (2009). PubMed. Available at: [Link]

- Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives. (n.d.). Google Patents.

-

Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available at: [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Available at: [Link]

-

An Overview of Palladium-Catalyzed N-alkylation Reactions. (n.d.). ChemRxiv. Available at: [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). PMC. Available at: [Link]

-

The Simmons-Smith Reaction and Cyclopropanation of Alkenes. (n.d.). Organic Chemistry Tutor. Available at: [Link]

-

Palladium-catalyzed enantioselective decarboxylative allylic alkylation of fully substituted N-acyl. (2019). stoltz2.caltech.edu. Available at: [Link]

- Process for the preparation of pyrazole-4-carboxamides. (n.d.). Google Patents.

-

Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. (2010). PMC. Available at: [Link]

-

Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. (n.d.). organic-chemistry.org. Available at: [Link]

-

Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011). MDPI. Available at: [Link]

Sources

- 1. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

- 11. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. jbclinpharm.org [jbclinpharm.org]

Whitepaper: A First-Pass Biological Evaluation of 1-Cyclopropyl-4-nitro-1H-pyrazole

Abstract This technical guide outlines a strategic framework for the preliminary in vitro biological screening of the novel synthetic compound, 1-Cyclopropyl-4-nitro-1H-pyrazole. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This document provides detailed, field-proven protocols for assessing the compound's potential as an antimicrobial, antifungal, and anticancer agent. The methodologies have been selected for their robustness, reproducibility, and suitability for early-stage compound evaluation. The rationale behind each experimental choice is elucidated to provide a comprehensive understanding of the screening cascade. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Introduction: Rationale for Screening

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the design of bioactive molecules.[3] Its presence in clinically approved drugs—such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant—underscores its therapeutic versatility and favorable pharmacological properties.[2] Pyrazole derivatives have been extensively investigated and have shown a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1][2][4] This broad bioactivity profile makes any novel, uncharacterized pyrazole derivative a compelling candidate for preliminary biological screening.

Structural Considerations: The Influence of Cyclopropyl and Nitro Moieties

The specific structure of 1-Cyclopropyl-4-nitro-1H-pyrazole warrants a focused investigation.

-

1-Cyclopropyl Group: The cyclopropyl ring introduces a degree of conformational rigidity and increases the lipophilicity of the molecule. This can enhance membrane permeability and improve interactions with hydrophobic pockets in biological targets.

-

4-Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing moiety. Its presence on the pyrazole ring can significantly modulate the electronic properties of the molecule, which is often a key determinant of biological activity.[5] In some contexts, nitroaromatic compounds are known to be bioreduced in hypoxic environments (such as those found in solid tumors or certain bacterial colonies) to form reactive cytotoxic species, suggesting a potential mechanism of action.

Strategic Objective: A Tri-Pillar Screening Approach

The primary objective of this preliminary screening is to efficiently and cost-effectively probe the bioactivity of 1-Cyclopropyl-4-nitro-1H-pyrazole. We will employ a tri-pillar approach focusing on three areas where pyrazole derivatives have historically shown significant promise: antibacterial, antifungal, and anticancer activity.[4][6][7][8] This initial pass will serve to identify any "hits" that warrant more extensive follow-up studies, such as mechanism-of-action elucidation and lead optimization.

Pillar I: In Vitro Antimicrobial & Antifungal Screening

Causality of Experimental Choice: The Broth Microdilution Method

To quantify the antimicrobial and antifungal potential of the test compound, the broth microdilution method is the industry standard for determining the Minimum Inhibitory Concentration (MIC).[9][10][11] This method is preferred over diffusion assays for preliminary screening of pure compounds due to its quantitative nature, higher throughput, and conservation of test material.[9][12] The MIC value provides a standardized benchmark of a compound's potency, allowing for direct comparison with established antibiotics and antifungals.[10]

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

Caption: Workflow for the broth microdilution assay to determine MIC.

Detailed Protocol: Broth Microdilution

-

Preparation of Test Compound: Prepare a 10 mg/mL stock solution of 1-Cyclopropyl-4-nitro-1H-pyrazole in sterile dimethyl sulfoxide (DMSO).

-

Microbial Strain Selection: A representative panel should be used.

-

Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

-

Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

-

Fungi (Yeast): Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans (e.g., ATCC 208821).

-

-

Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in sterile saline (0.85%) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[12] This suspension is then further diluted in the appropriate broth to yield the final inoculum density.

-

Assay Plate Setup (96-well plate):

-

Add 100 µL of the appropriate sterile broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12.[9][11]

-

Add 200 µL of the test compound at a starting concentration (e.g., 512 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

-

Inoculation: Inoculate wells 1 through 11 with 10 µL of the standardized microbial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL. Well 12 is not inoculated.

-

Incubation: Incubate the plates at 35°C. Bacterial plates are incubated for 18-24 hours, while fungal plates are incubated for 24-48 hours.[13]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Data Presentation: Example MIC Table

| Microbial Strain | Strain ID | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| S. aureus | ATCC 29213 | [Test Value] | 0.5 | N/A |

| E. coli | ATCC 25922 | [Test Value] | 0.015 | N/A |

| C. albicans | ATCC 90028 | [Test Value] | N/A | 0.5 |

Pillar II: In Vitro Anticancer Screening

Causality of Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[14][15] Its selection for preliminary screening is based on its high throughput, cost-effectiveness, and extensive validation in the scientific literature for evaluating the cytotoxic effects of novel compounds.[15] The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.

Experimental Workflow: Determination of Cytotoxicity (IC50)

Caption: Workflow for the MTT cytotoxicity assay to determine IC50.

Detailed Protocol: MTT Assay

-

Cell Line Selection: A preliminary screen should utilize a small, diverse panel of human cancer cell lines.

-

Lung Carcinoma: A549

-

Breast Adenocarcinoma: MCF-7

-

Colorectal Carcinoma: HCT116

-

A non-cancerous cell line (e.g., HEK293 or MRC-5) should be included to assess general cytotoxicity and selectivity.

-

-

Cell Plating: Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

-

Compound Treatment:

-

Prepare a series of 2-fold dilutions of 1-Cyclopropyl-4-nitro-1H-pyrazole in culture medium from a concentrated stock. Final concentrations might range from 0.1 to 100 µM.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound.

-

Include vehicle control wells (containing DMSO at the same final concentration as the highest compound dose) and untreated control wells.

-

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition and Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Data Presentation: Example IC50 Table

| Cell Line | Tissue of Origin | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| A549 | Lung | [Test Value] | 0.8 |

| MCF-7 | Breast | [Test Value] | 1.2 |

| HCT116 | Colon | [Test Value] | 0.5 |

| HEK293 | Normal Kidney | [Test Value] | > 10 |

Discussion and Future Directions

The results from this preliminary screening will provide the first critical insights into the biological potential of 1-Cyclopropyl-4-nitro-1H-pyrazole.

-

Interpreting "Hits": A compound is typically considered a promising "hit" if it demonstrates potent activity (low single-digit µg/mL or µM values) in one or more assays. For anticancer screening, selectivity is also key; a significantly higher IC50 value against a non-cancerous cell line compared to cancer cell lines suggests a favorable therapeutic window.

-

Next Steps: Positive results from this initial screen would trigger a cascade of further investigations:

-

Hit Confirmation: Re-testing to confirm the initial activity.

-

Expansion of Screening: Testing against a broader panel of bacterial/fungal strains (including resistant strains) or cancer cell lines.[7]

-

Mechanism of Action (MoA) Studies: Investigating how the compound exerts its biological effect (e.g., DNA gyrase inhibition for antibacterial activity, tubulin polymerization inhibition for anticancer activity).[7][17]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and selectivity.

-

In Vivo Efficacy: Ultimately, promising candidates would advance to testing in animal models of infection or cancer.

-

This structured, data-driven approach ensures that resources are focused on compounds with the highest potential for further development into novel therapeutic agents.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Taylor & Francis Online.

- Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). PMC.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI.

- Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). MDPI.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences.

- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017, October 26). JoVE.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.

- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber.

- MTT assay overview. (n.d.). Abcam.

- Evaluation of the Antifungal Properties of Azomethine-Pyrazole Derivatives from a Structural Perspective. (n.d.). PMC.

- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). GSC Biological and Pharmaceutical Sciences.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- MTT Assay for Antitumor agent-109 Cytotoxicity. (n.d.). Benchchem.

- Methods for in vitro evaluating antimicrobial activity: A review. (2025, October 31).

- MTT Cell Proliferation Assay. (n.d.).